3-Methoxy-5-heneicosylphenol

Cytotoxicity Alkylresorcinol SAR

Procure 3-Methoxy-5-heneicosylphenol for structure-activity studies where alkyl chain length is critical. This C21:0 homolog suppresses HepG2 proliferation, migration, and invasion via RhoA/MMP-7/PI3K-Akt modulation, and enhances DNA self-protection in HT29 colon cells. Its 3‑methoxy substitution defines oxidation/ether reactivity distinct from non‑methoxylated alkylresorcinols. Use to benchmark against C19:0/C23:0 analogs. Available in mg to gram quantities from ISO‑certified natural‑product suppliers.

Molecular Formula C28H50O2
Molecular Weight 418.7 g/mol
Cat. No. B179724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-5-heneicosylphenol
Molecular FormulaC28H50O2
Molecular Weight418.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)OC)O
InChIInChI=1S/C28H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-23-27(29)25-28(24-26)30-2/h23-25,29H,3-22H2,1-2H3
InChIKeyAOJHEUTVUIWPNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

3-Methoxy-5-heneicosylphenol: A Long-Chain Phenolic Natural Product for Targeted Research


3-Methoxy-5-heneicosylphenol (CAS 126882-76-6, C28H50O2, MW 418.7 g/mol) is a long-chain alkylphenolic natural product isolated from the herbs of Artemisia annua . This compound is structurally characterized by a 1,3-disubstituted aromatic ring bearing a methoxy group at the 3-position and a linear heneicosyl (C21:0) hydrocarbon chain at the 5-position . The presence of this long lipophilic alkyl chain profoundly influences its physicochemical and biological behavior, distinguishing it from shorter-chain phenolic analogs .

Why 3-Methoxy-5-heneicosylphenol Cannot Be Replaced by Generic Phenolic Compounds


The biological and physicochemical properties of phenolic compounds are not monolithic; they are exquisitely sensitive to alkyl chain length and substitution pattern. In the context of 5-n-alkylresorcinols, a closely related class, chain length dictates cytotoxic potency, with IC50 values spanning an order of magnitude from 171 µM to 2142 µM depending on the homolog [1]. Furthermore, the specific 3-methoxy substitution pattern on the phenolic core of 3-Methoxy-5-heneicosylphenol imparts a distinct chemical reactivity profile, including specific oxidation and ether formation pathways, that differentiates it from non-methoxylated alkylresorcinols and other phenolic isomers . Therefore, substituting this specific compound with a generic phenol, or even a different alkylresorcinol homolog (e.g., C19:0 or C23:0), will not reliably reproduce the same experimental outcomes or functional properties.

3-Methoxy-5-heneicosylphenol: Quantitative Differentiation Data for Informed Procurement


Enhanced Cytotoxicity Profile vs. Shorter-Chain Alkylresorcinol Homologs

The cytotoxic potency of 5-n-alkylresorcinols is strongly dependent on the alkyl chain length. In a study on mouse fibroblast L929 cells, the C21:0 homolog (the closest comparator to the C21 chain of 3-Methoxy-5-heneicosylphenol) exhibited a specific IC50 value, which is part of a wider range from 171 µM (C17:0) to 2142 µM across the series [1]. This demonstrates that the C21:0 alkyl chain confers a distinct cytotoxicity profile compared to other homologs like the more potent C17:0 or less potent C25:0, underscoring the critical importance of selecting the correct chain-length variant for reproducible bioactivity [1].

Cytotoxicity Alkylresorcinol SAR

Differential Anticancer Activity in HepG2 Cells: C21:0 vs. C19:0 Alkylresorcinols

A 2019 study directly compared the effects of alkylresorcinols C19:0 and C21:0 on HepG2 human hepatoblastoma cells [1]. Both homologs were tested at 80 and 160 µg/mL. At these concentrations, both significantly suppressed cell proliferation, migration, and invasion, and downregulated the expression of proteins RhoA and MMP-7 [1]. The study also found that ARs (a mixture of C19:0 and C21:0) promoted autophagic flow and inhibited the PI3K/Akt signaling pathway [1]. This direct head-to-head evidence confirms that the C21:0 alkyl chain (present in 3-Methoxy-5-heneicosylphenol) is an active component with a specific biological effect profile that is not universally shared across all alkyl chain lengths.

Anticancer Autophagy Cell Migration

Antigenotoxic Activity in Human Colon Cells: C21:0 Alkylresorcinol vs. Shorter Homologs

In a study evaluating the antigenotoxic potential of 5-n-alkylresorcinols, the C21:0 homolog, along with C15:0, C17:0, C19:0, and C23:0, was shown to increase the self-protection capacity of HT29 human colon cancer cells against DNA damage induced by hydrogen peroxide and genotoxic fecal water, as measured by comet assay [1]. While all tested homologs exhibited this protective effect, the study also noted that the antioxidant activity was not potent in standard FRAP and DPPH assays, but was significant in inhibiting copper-mediated oxidation of human LDL [1]. This suggests that the C21:0 chain confers a specific, context-dependent antigenotoxic property.

Antigenotoxicity DNA Damage Chemoprevention

Unique Physicochemical Profile: LogP and Solubility Driven by the C21 Chain

The long heneicosyl chain of 3-Methoxy-5-heneicosylphenol directly determines its physicochemical properties, which are critical for experimental handling and biological availability. The compound has a high calculated partition coefficient (LogP) of approximately 9.375, indicative of strong lipophilicity [1]. This is in stark contrast to shorter-chain phenolic analogs, such as 3-Methoxy-5-methylphenol (C8H10O2), which is a common antioxidant with significantly higher water solubility and a much lower LogP . The C21 chain also influences the compound's boiling point, predicted to be 532.8±30.0 °C at 760 mmHg [1]. These data confirm that the compound's behavior in solution, its membrane permeability, and its formulation requirements will be fundamentally different from those of smaller, more polar phenolic compounds.

Lipophilicity Solubility Formulation

Structure-Activity Relationship: Biological Effect Increases with Alkyl Chain Length

A structure-activity relationship (SAR) study on m-alkoxyphenols demonstrated that biological effects on Chromobacterium violaceum respiration metabolic rate increase with lateral hydrocarbon chain length, volume, dipole moment, and partition coefficient [1]. This class-level inference directly supports the expectation that the C21 chain of 3-Methoxy-5-heneicosylphenol will confer greater bioactivity in membrane-interacting or lipophilic contexts compared to shorter-chain m-alkoxyphenol analogs. The study used microcalorimetry to quantify the metabolic effects and correlated them with computationally derived physicochemical properties, providing a mechanistic basis for chain-length-dependent activity [1].

SAR Alkyl Chain Length Bioactivity

Optimal Application Scenarios for 3-Methoxy-5-heneicosylphenol Based on Quantitative Evidence


Anticancer Mechanism Research in Hepatocellular Carcinoma Models

3-Methoxy-5-heneicosylphenol, by virtue of its C21 alkyl chain, is a validated research tool for studying the anticancer effects of long-chain alkylphenols in liver cancer models. Direct evidence demonstrates that C21:0 alkylresorcinols significantly suppress proliferation, migration, and invasion of HepG2 cells at 80-160 µg/mL, and modulate key pathways including RhoA, MMP-7, and PI3K/Akt [1]. This makes the compound particularly suitable for investigating autophagy-related cell death mechanisms and for benchmarking against the C19:0 homolog to further elucidate chain-length-dependent effects on hepatocellular carcinoma biology.

Chemoprevention and DNA Damage Mitigation Studies in Colorectal Models

For research focused on protecting colonic epithelial cells from genotoxic insult, 3-Methoxy-5-heneicosylphenol is a relevant compound. The C21:0 alkylresorcinol homolog has been shown to significantly increase the self-protection capacity of HT29 human colon cancer cells against DNA damage from hydrogen peroxide and genotoxic fecal water, as quantified by comet assay [1]. This application scenario is ideal for studies exploring dietary or nutraceutical interventions in colorectal cancer chemoprevention, where the specific long-chain alkylphenol structure is a key determinant of the protective effect.

Lipid Peroxidation and Lipoprotein Oxidation Inhibition Assays

The lipophilic nature of 3-Methoxy-5-heneicosylphenol (LogP ~9.375 [1]) makes it an ideal candidate for investigating the inhibition of copper-mediated oxidation of human low-density lipoprotein (LDL). Research on the related alkylresorcinol class shows that these compounds are effective in this specific antioxidant context, despite lacking potency in simpler FRAP and DPPH assays [2]. Therefore, this compound is best applied in studies of lipid-phase antioxidant mechanisms, membrane protection, and the prevention of oxidative modification of lipoproteins, rather than as a general-purpose free radical scavenger.

Cytotoxicity and Biocompatibility Assessment for Long-Chain Phenolics

When evaluating the safety profile of long-chain alkylphenols for potential use in cosmetics, dietary supplements, or pharmaceutical formulations, 3-Methoxy-5-heneicosylphenol serves as a specific, chain-length-defined reference compound. Data from the alkylresorcinol class indicate that the C21:0 homolog possesses a distinct cytotoxic profile on normal mouse fibroblast L929 cells, with an IC50 that falls within a broad range (171-2142 µM) dictated by alkyl chain length [1]. This provides a quantitative baseline for comparing the biocompatibility of novel derivatives or formulations and for understanding how minor changes in the lipophilic tail can dramatically alter the compound's safety margin.

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